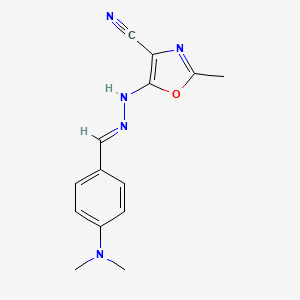

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

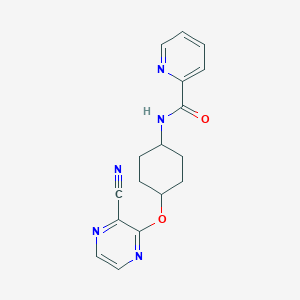

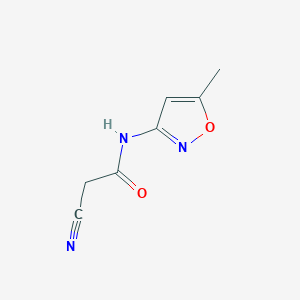

This compound is a hydrazone derivative, which means it contains a -NHN= group. Hydrazone derivatives are known for their wide range of biological activities . The compound also contains a methyloxazole group, which is a heterocyclic compound containing an oxazole ring. Oxazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate oxazole derivative with a hydrazine derivative. The exact method would depend on the specific substituents present on these starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, a hydrazone group, and a dimethylamino group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As a hydrazone derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the dimethylamino group might make the compound more basic, while the oxazole ring might contribute to its stability .Scientific Research Applications

- Application : BDPSQ exhibits strong electrogenerated chemiluminescence. It is a high quantum yield and light-stable organic dye. Researchers have reported its potential use in ECL analysis and imaging .

- Application : This complex has been synthesized and studied for its photo- and electroluminescence properties. The investigation involved methods such as elemental analysis, IR spectroscopy, 1H NMR spectroscopy, X-ray absorption spectroscopy, and quantum chemical calculations .

- Application : Researchers have reported controlled E–Z isomeric motion of these compounds under various solvents, temperature, and light sources. Additionally, effective enhancement of light irradiance was observed in microfluidic photoreactor conditions .

Electrogenerated Chemiluminescence (ECL) Analysis and Imaging

Photo- and Electroluminescence Studies

Controlled E–Z Isomerization

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFSGDQJYYOODW-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)